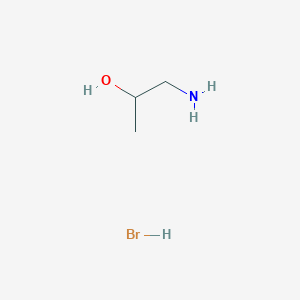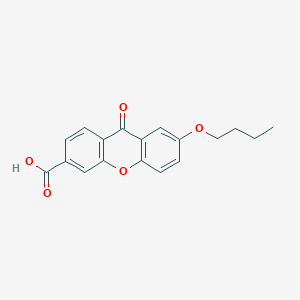
7-Butoxy-9-oxo-9H-xanthene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Butoxy-9-oxo-9H-xanthene-3-carboxylic acid is a chemical compound with the molecular formula C18H16O5. It belongs to the xanthene family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine . This compound is characterized by its unique structure, which includes a butoxy group attached to the xanthene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butoxy-9-oxo-9H-xanthene-3-carboxylic acid typically involves the reaction of appropriate xanthene derivatives with butyl alcohol under acidic or basic conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or sodium hydroxide to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
7-Butoxy-9-oxo-9H-xanthene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of xanthene, which can be further utilized in different applications .
Applications De Recherche Scientifique
7-Butoxy-9-oxo-9H-xanthene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Butoxy-9-oxo-9H-xanthene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, leading to the modulation of biochemical pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Oxo-9H-xanthene-2-carboxylic acid
- 7-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid
- 2,8-Dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid
Uniqueness
Compared to similar compounds, 7-Butoxy-9-oxo-9H-xanthene-3-carboxylic acid is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
89216-77-3 |
|---|---|
Formule moléculaire |
C18H16O5 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
7-butoxy-9-oxoxanthene-3-carboxylic acid |
InChI |
InChI=1S/C18H16O5/c1-2-3-8-22-12-5-7-15-14(10-12)17(19)13-6-4-11(18(20)21)9-16(13)23-15/h4-7,9-10H,2-3,8H2,1H3,(H,20,21) |
Clé InChI |
FZQNCEVFDREQOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC2=C(C=C1)OC3=C(C2=O)C=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


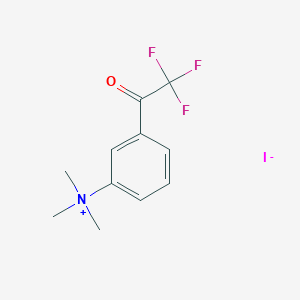

![1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol](/img/structure/B14130392.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B14130405.png)

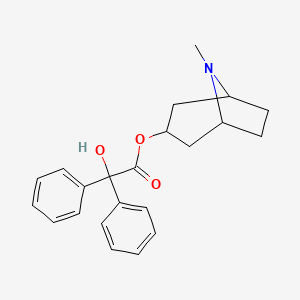
![3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B14130431.png)
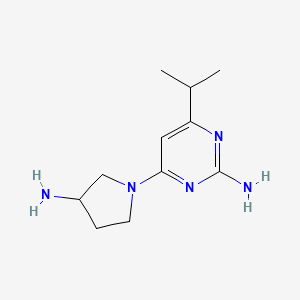

![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)
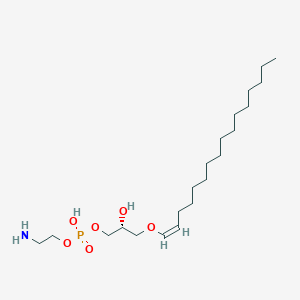

![1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane](/img/structure/B14130462.png)
